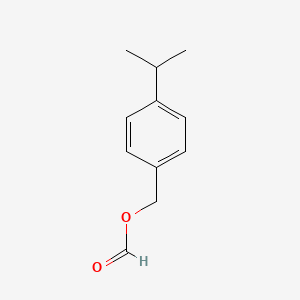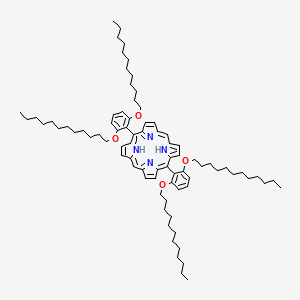
p-Isopropylbenzyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Isopropylbenzyl formate: is an organic compound with the chemical formula C11H14O2 . It is a formate ester derived from p-isopropylbenzyl alcohol and formic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: p-Isopropylbenzyl formate can be synthesized through the esterification of p-isopropylbenzyl alcohol with formic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Isopropylbenzyl formate can undergo oxidation reactions to form p-isopropylbenzaldehyde and formic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to p-isopropylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: p-Isopropylbenzaldehyde, formic acid.
Reduction: p-Isopropylbenzyl alcohol.
Substitution: Various substituted p-isopropylbenzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fragrance Compounds: p-Isopropylbenzyl formate is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant aroma.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Biological Studies: this compound is used in studies to understand the metabolic pathways of ester compounds in biological systems.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry:
Fragrance Industry: Widely used in the formulation of perfumes, colognes, and other scented products.
Flavor Industry: Occasionally used as a flavoring agent in food products.
Mecanismo De Acción
Ester Hydrolysis: p-Isopropylbenzyl formate can undergo hydrolysis in the presence of water and enzymes such as esterases, resulting in the formation of p-isopropylbenzyl alcohol and formic acid.
Molecular Targets and Pathways: The hydrolysis products can interact with various biological pathways, including metabolic pathways involving alcohols and carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds:
Benzyl formate: Similar in structure but lacks the isopropyl group. Used in fragrances and flavorings.
p-Isopropylbenzyl alcohol: The alcohol precursor to p-isopropylbenzyl formate. Used in organic synthesis.
p-Isopropylbenzaldehyde: An oxidation product of this compound. Used in the synthesis of fragrances and other organic compounds.
Uniqueness:
Aroma: this compound has a unique aroma that makes it particularly valuable in the fragrance industry.
Reactivity: The presence of the isopropyl group influences its reactivity compared to other benzyl formates, making it suitable for specific synthetic applications.
Propiedades
| 67634-21-3 | |
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(4-propan-2-ylphenyl)methyl formate |
InChI |
InChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
UZFIDCCOGFHAHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




